molecular formula C22H20FNO4 B8049287 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B8049287
M. Wt: 381.4 g/mol
InChI Key: HTJXDUQTMJFOCT-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a useful research compound. Its molecular formula is C22H20FNO4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid (CAS Number: 1980033-67-7) is a synthetic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, synthesis, and potential implications in pharmaceutical research.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of the bicyclic fluorinated moiety enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC22H20FNO4
Molecular Weight381.4 g/mol
CAS Number1980033-67-7
Purity97%

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Amino Group : The amine is protected using the Fmoc group.
  • Formation of the Bicyclic Moiety : This involves specific reagents and conditions that allow for the incorporation of the bicyclo[1.1.1]pentane structure.
  • Coupling Reaction : The final step is the coupling of the protected amine with the bicyclic acid under controlled conditions.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The Fmoc group stabilizes the compound during reactions, while the bicyclic structure may facilitate binding through hydrophobic interactions and hydrogen bonding.

Case Studies and Research Findings

Research indicates that compounds with similar structures exhibit significant activity in various biological assays:

  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Anticancer Activity : Compounds with fluorenyl structures have shown promise in anticancer studies, suggesting that this compound may also exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the biological activity of this compound.

Compound NameBiological ActivityReference
2-(4-fluorophenyl)-2-hydroxyacetic acidAnticancer properties
(S)-2-(Fmoc-amino)-4-methoxybutanoic acidEnzyme inhibition
2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acidNeuroprotective effects

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c23-22-10-21(11-22,12-22)18(19(25)26)24-20(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJXDUQTMJFOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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